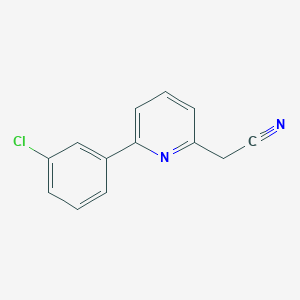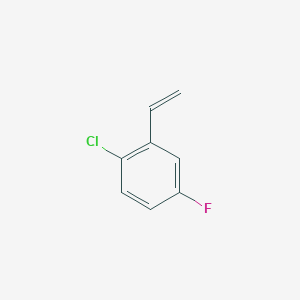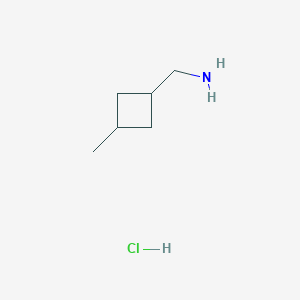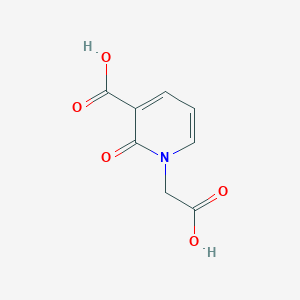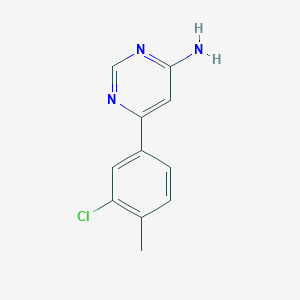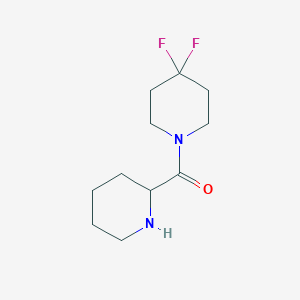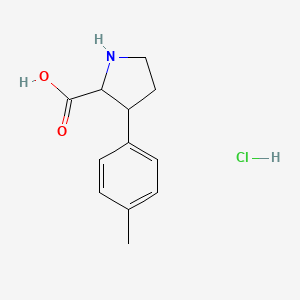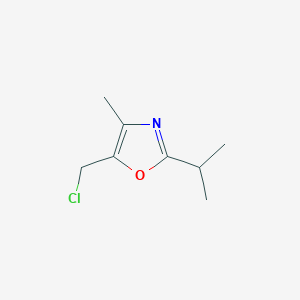
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, Moradi et al. demonstrated that sulfamic acid (SA) acts effectively to react ethylenediamine and β-nitrostyrene derivatives .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has led to the synthesis and crystal structure characterization of novel coordination complexes using pyrazole-dicarboxylate acid derivatives, showcasing their potential in forming mononuclear chelate complexes with metal ions like Cu(II) and Co(II). These complexes were studied for their 2D hydrogen bonded networks, indicating their significance in coordination chemistry (Radi et al., 2015).
Molecular Structure and Computational Studies
- Theoretical and computational studies have been conducted on pyrazole derivatives to understand their molecular structure, properties, and reaction mechanisms. For instance, the synthesis and characterization of certain pyrazole derivatives have been complemented by density functional theory (DFT) calculations to predict their molecular structure and stability (Shen et al., 2012).
Antimicrobial and Antifungal Activities
- Several studies have focused on the synthesis of pyrazole derivatives to evaluate their antimicrobial and antifungal activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi, surpassing known fungicides in some cases. This indicates their potential in developing new antifungal agents (Du et al., 2015).
Antitumor Activities
- The cytotoxic activities of metal complexes formed with pyrazole derivatives have been examined, revealing their potential in targeting cancer cells. Synthesis and structural analysis of these complexes aim to identify pharmacophore sites for antitumor activity, demonstrating their relevance in medicinal chemistry and drug design (Budzisz et al., 2010).
Structural Analyses
- Detailed structural and spectral analyses have been conducted on pyrazole derivatives to understand their crystal structure and chemical properties. These studies provide insights into the molecular geometry, hydrogen bonding patterns, and electronic structures, which are crucial for designing molecules with desired chemical behaviors (Viveka et al., 2016).
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
It is known that compounds with a similar pyrrolopyrazine structure can influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine structure have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Propriétés
IUPAC Name |
2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-8(9(14)15)4-6(12-13)7-5-10-2-3-11-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNVDBJWACOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



